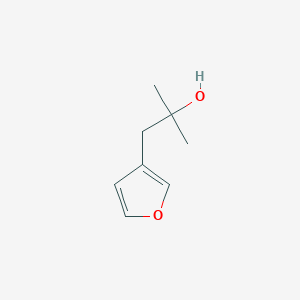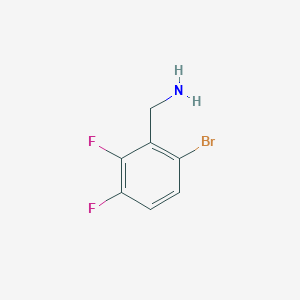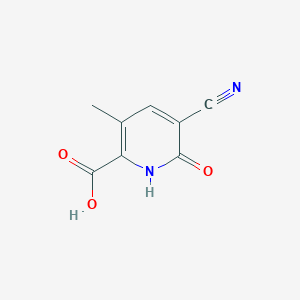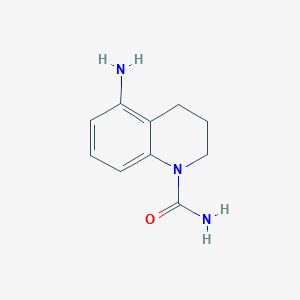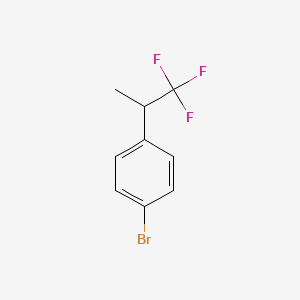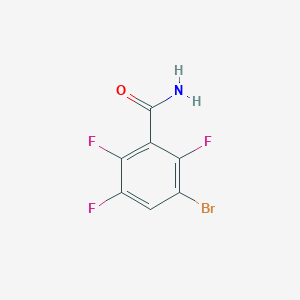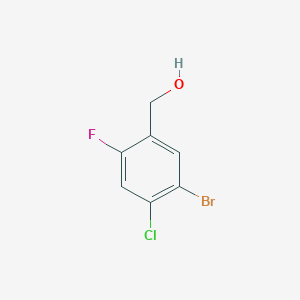
(5-溴-4-氯-2-氟苯基)甲醇
描述
(5-Bromo-4-chloro-2-fluorophenyl)methanol is an organic compound that belongs to the class of aryl alcohols It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, with a methanol group (-CH₂OH) attached to the ring
科学研究应用
(5-Bromo-4-chloro-2-fluorophenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Similar compounds such as bromo and chloro substituted phenyl methanones have been used in the synthesis of drugs like dapagliflozin , which is a sodium-glucose co-transporter type II (SGLT2) inhibitor . Therefore, it’s possible that (5-Bromo-4-chloro-2-fluorophenyl)methanol may also interact with similar targets.
生化分析
Biochemical Properties
(5-Bromo-4-chloro-2-fluorophenyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between (5-Bromo-4-chloro-2-fluorophenyl)methanol and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and modulate enzyme activity .
Cellular Effects
The effects of (5-Bromo-4-chloro-2-fluorophenyl)methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation. Additionally, (5-Bromo-4-chloro-2-fluorophenyl)methanol affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, (5-Bromo-4-chloro-2-fluorophenyl)methanol exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate conversion. This inhibition is often competitive, where (5-Bromo-4-chloro-2-fluorophenyl)methanol competes with the natural substrate for binding to the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of (5-Bromo-4-chloro-2-fluorophenyl)methanol in laboratory settings change over time due to its stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. In vivo studies indicate that (5-Bromo-4-chloro-2-fluorophenyl)methanol undergoes metabolic degradation, leading to the formation of various metabolites. These metabolites can have distinct biological activities, contributing to the long-term effects of the compound on cellular function .
Dosage Effects in Animal Models
The effects of (5-Bromo-4-chloro-2-fluorophenyl)methanol vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and exerts its biochemical effects primarily through enzyme inhibition and gene expression modulation. At higher doses, (5-Bromo-4-chloro-2-fluorophenyl)methanol can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
(5-Bromo-4-chloro-2-fluorophenyl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interactions between (5-Bromo-4-chloro-2-fluorophenyl)methanol and metabolic enzymes are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, (5-Bromo-4-chloro-2-fluorophenyl)methanol is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, influencing its localization and accumulation. Additionally, binding proteins can sequester (5-Bromo-4-chloro-2-fluorophenyl)methanol, modulating its bioavailability and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of (5-Bromo-4-chloro-2-fluorophenyl)methanol is determined by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization of (5-Bromo-4-chloro-2-fluorophenyl)methanol can influence its activity and function, highlighting the importance of understanding its subcellular distribution for therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-chloro-2-fluorophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. One common method includes the following steps:
Halogenation: A phenylmethanol derivative is subjected to bromination, chlorination, and fluorination reactions to introduce the respective halogen atoms at the desired positions on the benzene ring.
Reaction Conditions: These halogenation reactions are usually carried out under controlled conditions using appropriate halogenating agents such as bromine, chlorine, and fluorine sources. The reactions may require catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of (5-Bromo-4-chloro-2-fluorophenyl)methanol may involve large-scale halogenation processes with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (5-Bromo-4-chloro-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the methanol group to a methyl group.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.
Major Products:
Oxidation: Formation of (5-Bromo-4-chloro-2-fluorophenyl)aldehyde or (5-Bromo-4-chloro-2-fluorophenyl)carboxylic acid.
Reduction: Formation of (5-Bromo-4-chloro-2-fluorophenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
相似化合物的比较
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- (4-Bromo-2,6-difluorophenyl)methanol
- (3-Bromo-2-chloro-5-fluorophenyl)methanol
Comparison: (5-Bromo-4-chloro-2-fluorophenyl)methanol is unique due to the specific positions of the halogen atoms on the benzene ring, which can significantly influence its chemical properties and reactivity
属性
IUPAC Name |
(5-bromo-4-chloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQSHHAGIFSADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


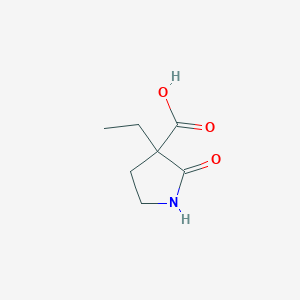


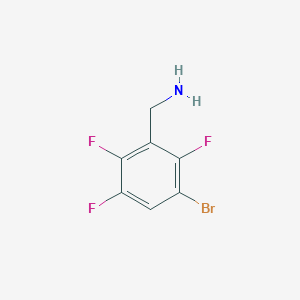
![1-Aza-spiro[5.5]undecan-4-ol](/img/structure/B1381975.png)
![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)

